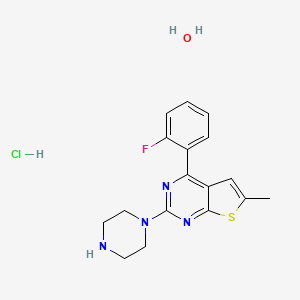

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate

Descripción general

Descripción

DDP-225 es un compuesto de molécula pequeña que funciona como un inhibidor de la recaptación de noradrenalina y un antagonista del receptor de serotonina tipo 3 . Esta combinación única le permite dirigirse a dos vías clave que controlan el sistema gastrointestinal, convirtiéndolo en un candidato prometedor para el tratamiento del síndrome del intestino irritable con diarrea (SII-d) y otras enfermedades gastrointestinales funcionales .

Métodos De Preparación

La síntesis de DDP-225 involucra múltiples pasos, comenzando con la preparación del núcleo de tienopirimidina. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de tienopirimidina: Esto involucra la ciclización de precursores apropiados en condiciones controladas.

Funcionalización: Introducción de grupos funcionales como grupos fluorofenilo y piperazinilo a la estructura del núcleo.

Purificación: El compuesto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.

Los métodos de producción industrial para DDP-225 probablemente implicarían la ampliación de estos pasos sintéticos mientras se asegura la consistencia y el control de calidad durante todo el proceso.

Análisis De Reacciones Químicas

DDP-225 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos piperazinilo y fluorofenilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Scientific Applications of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives, particularly 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine and its salts, have garnered interest in scientific research due to their potential therapeutic applications. Studies focus on synthesizing novel salts and crystalline forms to enhance their solubility and stability for pharmaceutical use .

Enhanced Solubility and Stability

- Novel Salts: Research has focused on creating new salts of thieno[2,3-d]pyrimidine derivatives, such as 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d] pyrimidine salts, with the aim of improving solubility properties compared to the hydrochloride form . These salts may allow for easier and quicker oral release or enable liquid formulations with increased dosages .

- Crystalline Forms: Investigations into crystalline forms of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d] pyrimidine hydrochloride have led to the identification of a hygroscopically stable crystalline form . This form absorbs less than 4% water by weight in gravimetric vapor sorption assays, indicating enhanced stability . The crystalline form can be characterized using X-ray powder diffraction (XRPD) patterns .

Chemical Information

The compound Thieno[2,3-d]pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, hydrochloride, hydrate (1:1:1) has the following characteristics :

- CAS No: 476148-82-0

- Molecular Formula: C17H20ClFN4OS

- Molecular Weight: 382.88

- Synonyms: AA10021, DDP-225, MCI-225 hydrochloride hydrate

The monohydrochloride form, Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, has the following properties :

Mecanismo De Acción

DDP-225 ejerce sus efectos a través de un doble mecanismo de acción:

Inhibición de la Recaptación de Noradrenalina: Al inhibir la recaptación de noradrenalina, DDP-225 aumenta los niveles de este neurotransmisor en la hendidura sináptica, mejorando sus efectos sobre el sistema gastrointestinal.

Antagonismo del Receptor de Serotonina Tipo 3: Al bloquear los receptores de serotonina tipo 3, el compuesto reduce los efectos de la serotonina en el sistema gastrointestinal, lo que puede ayudar a aliviar los síntomas del SII-d.

Comparación Con Compuestos Similares

DDP-225 es único debido a su doble mecanismo de acción. Los compuestos similares incluyen:

Alosetrón: Un antagonista del receptor de serotonina tipo 3 utilizado para tratar el SII-d.

Duloxetina: Un inhibidor de la recaptación de noradrenalina utilizado para tratar la depresión y los trastornos de ansiedad.

Ondansetrón: Otro antagonista del receptor de serotonina tipo 3 utilizado para prevenir las náuseas y los vómitos.

En comparación con estos compuestos, la combinación de inhibición de la recaptación de noradrenalina y antagonismo del receptor de serotonina de DDP-225 ofrece un enfoque novedoso para el tratamiento de los trastornos gastrointestinales.

Actividad Biológica

Thieno(2,3-d)pyrimidines represent a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound, Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate , has been studied for its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.

Chemical Structure and Properties

The compound features a thienopyrimidine core with a fluorophenyl and piperazinyl substituent. This unique structure is conducive to various interactions with biological targets, enhancing its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

- Inhibition of FLT3 Kinase : A study demonstrated that certain thienopyrimidine derivatives exhibited significant inhibition of FLT3 kinase activity, which is crucial in hematopoietic malignancies. The most potent compound showed an IC50 value of 32.435 ± 5.5 μM against FLT3 .

- Cytotoxicity Against Cancer Cell Lines : Various derivatives have been tested against human cancer cell lines such as MDA-MB-231 and T-47D. These studies indicated that modifications to the thienopyrimidine structure can enhance cytotoxic effects significantly .

Anti-inflammatory and Analgesic Activities

Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In a comparative study, several compounds showed notable anti-inflammatory activity with varying degrees of effectiveness . This suggests that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial potential of thienopyrimidines has been documented, with several derivatives exhibiting activity against various bacterial strains. The structure-activity relationship indicates that specific substitutions on the thienopyrimidine core can enhance antibacterial efficacy .

Summary of Biological Activities

| Activity Type | Assessed Compounds | Key Findings |

|---|---|---|

| Anticancer | Thieno derivatives | Significant inhibition of FLT3 (IC50: 32.435 μM) |

| Anti-inflammatory | Various derivatives | Notable anti-inflammatory effects observed |

| Antimicrobial | Selected compounds | Effective against multiple bacterial strains |

Case Studies

- FLT3 Inhibition Study : A series of thienopyrimidine derivatives were synthesized and evaluated for their FLT3 inhibitory activity. Compound 5 was identified as the most potent inhibitor with significant cytotoxicity against multiple cancer cell lines.

- Antimicrobial Evaluation : A study assessed the antimicrobial activities of various thieno[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to enhanced antimicrobial efficacy.

Propiedades

Key on ui mechanism of action |

DDP225 is an orally-active compound that targets two key pathways that control the gastrointestinal (GI) system, thus giving it the potential to address multiple symptoms associated with IBS-d. DDP225 has a dual mechanism of action. It possesses both noradrenaline reuptake inhibition and 5-HT3 receptor antagonist properties. |

|---|---|

Número CAS |

476148-82-0 |

Fórmula molecular |

C17H20ClFN4OS |

Peso molecular |

382.9 g/mol |

Nombre IUPAC |

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrate;hydrochloride |

InChI |

InChI=1S/C17H17FN4S.ClH.H2O/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;;/h2-5,10,19H,6-9H2,1H3;1H;1H2 |

Clave InChI |

SAURKKOJWIFYSR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |

SMILES canónico |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

476148-82-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MCI-225 hydrochloride hydrate, MCI225; AA-10021; AA-10025; AA-10026; DDP-225; AA10021; AA10025; AA10026; DDP225. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.